Lipophilicity Tuning: XLogP3 of 5-Br-6-F THIQ vs. 7-Br-6-F THIQ Regioisomer
The 5-bromo-6-fluoro regioisomer exhibits a predicted XLogP3 of 2.1, markedly lower than the 2.66 LogP of the 7-bromo-6-fluoro isomer [1]. In drug discovery, a ΔLogP of ~0.56 can substantially influence aqueous solubility, membrane permeability, and CYP450-mediated metabolism, making the 5,6-isomer the preferred choice when lower lipophilicity is desired to mitigate off-target promiscuity or improve solubility.
| Evidence Dimension | Calculated lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (free base, CAS 1781658-43-2) |
| Comparator Or Baseline | 7-Bromo-6-fluoro-THIQ (CAS 1233526-84-5) LogP = 2.66 |
| Quantified Difference | ΔLogP = 0.56 (25% lower for target) |
| Conditions | Computed values from vendor databases; no experimental logP available |
Why This Matters
For procurement in lead optimization, the lower lipophilicity of the 5,6-isomer may translate into better developability profiles, justifying its selection when parallel SAR on the 7,6-isomer is unavailable.
- [1] Kuujia product page: XLogP3 = 2.1 for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline. View Source
